molecular formula C21H25N5O4S B12176906 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B12176906
M. Wt: 443.5 g/mol
InChI Key: YDIQKDXORNALFF-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thiadiazole ring, a quinazoline moiety, and a pyrrolo[1,2-a]quinazoline scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the construction of the quinazoline moiety. The final step involves the formation of the pyrrolo[1,2-a]quinazoline scaffold through cyclization reactions under specific conditions. Common reagents used in these reactions include methoxymethyl chloride, various amines, and cyclization agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of a thiadiazole ring and a quinazoline moiety. Its molecular formula is C16H17N5O3SC_{16}H_{17}N_{5}O_{3}S with a molecular weight of approximately 359.4 g/mol. The presence of functional groups such as methoxymethyl enhances its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities. Key areas of interest include:

  • Antimicrobial Activity : The thiadiazole ring is known for its ability to inhibit microbial growth.
  • Anticancer Properties : The quinazoline structure has been associated with the inhibition of cancer cell proliferation.
  • Enzyme Inhibition : Studies suggest potential inhibition of specific enzymes involved in disease processes.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential to inhibit key metabolic enzymes

Scientific Research Applications

The compound's unique properties make it suitable for various research applications:

  • Drug Development : Investigating its potential as a lead compound for new antimicrobial or anticancer agents.
  • Mechanistic Studies : Understanding the interactions between the compound and biological targets to elucidate its mechanism of action.
  • Pharmacological Studies : Evaluating its efficacy and safety profiles in preclinical models.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that the compound significantly reduced bacterial counts in vitro against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cancer Cell Line Research : In vitro tests on human cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. This suggests potential use in targeted cancer therapies .
  • Enzyme Interaction Analysis : Research on enzyme inhibition revealed that the compound effectively inhibited certain kinases involved in cell signaling pathways related to cancer progression .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique due to its combination of a thiadiazole ring, a quinazoline moiety, and a pyrrolo[1,2-a]quinazoline scaffold. This unique structure contributes to its distinct chemical and biological properties .

Biological Activity

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates a thiadiazole moiety known for its diverse biological activities and a quinazoline scaffold that has been extensively studied for its pharmacological properties.

  • Molecular Formula : C21H25N5O4S
  • Molecular Weight : 443.5 g/mol
  • CAS Number : 1236266-92-4
PropertyValue
Molecular FormulaC21H25N5O4S
Molecular Weight443.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components. The thiadiazole ring exhibits a range of pharmacological activities including:

  • Anticancer Activity : Compounds containing the quinazoline and thiadiazole scaffolds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines such as A549 (lung cancer) and MDA-MB231 (breast cancer), demonstrating significant cytotoxic effects through mechanisms involving the inhibition of tyrosine phosphorylation and angiogenesis .
  • Antimicrobial Properties : Thiadiazole derivatives are recognized for their antimicrobial activity. The incorporation of the thiadiazole moiety enhances the compound's ability to combat bacterial infections .
  • Anticonvulsant Effects : Several studies indicate that thiadiazole derivatives possess anticonvulsant properties. The mechanism involves modulation of neurotransmitter systems and ion channels .

Anticancer Activity

In a study evaluating a series of quinazoline derivatives including the target compound, it was found that certain modifications led to enhanced inhibitory effects on cell proliferation. For example:

  • Compound SKLB1002 , a related quinazoline-thiadiazole hybrid, exhibited potent VEGFR-2 inhibition with minimal toxicity in vitro .
  • The synthesized compound showed an IC50 value of approximately 7.52 μM against HeLa cells, indicating strong anticancer potential .

Antimicrobial Activity

Research on related thiadiazole compounds has demonstrated broad-spectrum antimicrobial activity:

  • A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of thiadiazole derivatives revealed:

  • Compounds with the thiadiazole ring displayed significant activity in animal models of epilepsy, outperforming traditional anticonvulsants like phenytoin .

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(3-methylbutyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C21H25N5O4S/c1-13(2)9-11-25-18(28)14-6-4-5-7-15(14)26-17(27)8-10-21(25,26)19(29)22-20-24-23-16(31-20)12-30-3/h4-7,13H,8-12H2,1-3H3,(H,22,24,29)

InChI Key

YDIQKDXORNALFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC

Origin of Product

United States

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